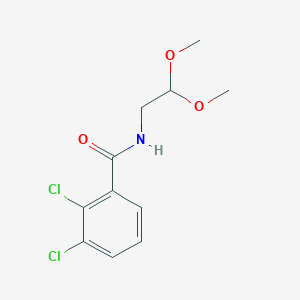
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide is a chemical compound with the molecular formula C11H13Cl2NO3 and a molecular weight of 278.13 g/mol It is characterized by the presence of two chlorine atoms and a dimethoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis would produce the corresponding carboxylic acid and amine .
Scientific Research Applications
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in a biological setting, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-N-methylbenzamide
- 2,3-dichloro-N-ethylbenzamide
- 2,3-dichloro-N-(2-methoxyethyl)benzamide
Uniqueness
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide is unique due to the presence of the dimethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications .
Properties
Molecular Formula |
C11H13Cl2NO3 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
2,3-dichloro-N-(2,2-dimethoxyethyl)benzamide |
InChI |
InChI=1S/C11H13Cl2NO3/c1-16-9(17-2)6-14-11(15)7-4-3-5-8(12)10(7)13/h3-5,9H,6H2,1-2H3,(H,14,15) |
InChI Key |
STZYLDKXVRYISB-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=C(C(=CC=C1)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















